![molecular formula C15H23N3O B2593271 2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol CAS No. 1912666-54-6](/img/structure/B2593271.png)

2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

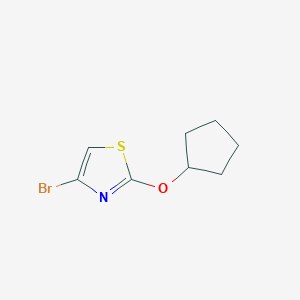

The molecular structure of DMI consists of a 2,3-dimethyl-2-imidazolidinone core, with an additional methylbenzimidazole group attached to one of the carbon atoms. The presence of these functional groups contributes to its unique properties and reactivity .

Chemical Reactions Analysis

DMI serves as a versatile reaction solvent, facilitating various chemical transformations. Its stability and solubility make it suitable for both small molecule derivatives and polymerization reactions .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Nanoparticle Carrier Systems in Agriculture

Solid lipid nanoparticles and polymeric nanocapsules incorporating fungicides like tebuconazole (TBZ) demonstrate improved release profiles and reduced toxicity. These systems are effective for plant fungal disease treatment and prevention, offering environmental and human safety benefits (Campos et al., 2015).

Antiallergic Potential in Medicinal Chemistry

Compounds derived from 2-aminobenzimidazole, including acidic derivatives, exhibit significant antiallergic activity. These derivatives, tested in animal models, show promising results comparable to existing antiallergic agents (Wade et al., 1983).

Development of Heterocyclic Compounds

The reaction of 2-aminobenzimidazole with various reagents leads to novel heterocyclic compounds, offering potential for diverse applications in chemical synthesis and pharmaceuticals (Troxler & Weber, 1974).

Advances in Organometallic Chemistry

Research in organometallic chemistry has led to the development of bidentate bis(NHC) ligands with different NHC donors. These compounds, derived from N-aminobenzimidazole, have implications in catalysis and material science (Schick, Pape & Hahn, 2014).

Exploration in Neuropharmacology

Derivatives of 4-(dimethylamino) and 4-(methylamino) exhibit properties relevant to central nervous system therapies. These compounds, tested for antidepressant and antipsychotic effects, show potential in neuropharmacological research (Martin et al., 1981).

Potential in Antipsychotic Drug Development

Novel series of compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have been identified for their antipsychotic-like profiles. These findings are significant for developing new classes of antipsychotic drugs (Wise et al., 1987).

Ionic Liquids in Green Chemistry

Research in green chemistry highlights the use of ionic liquids, such as 1-butyl-3-methylimidazolium derivatives, for sustainable chemical processes. These liquids play a crucial role in various industrial applications, including catalysis and environmental remediation (Domańska & Marciniak, 2007).

Photolysis in Environmental Science

Studies on the photolysis of methyl 2-benzimidazolecarbamate reveal insights into environmental degradation processes and pesticide behavior under light exposure (Abdou et al., 1985).

Mecanismo De Acción

Propiedades

IUPAC Name |

2,3-dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-14(2,15(3,4)19)16-10-13-17-11-8-6-7-9-12(11)18(13)5/h6-9,16,19H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMXRVSLNKRTLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)O)NCC1=NC2=CC=CC=C2N1C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[1-(2-Chloroacetyl)pyrrolidin-2-yl]furan-2-yl]methyl]acetamide](/img/structure/B2593191.png)

![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2593194.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2593201.png)

![N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide](/img/structure/B2593203.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide](/img/structure/B2593205.png)

![N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2593206.png)

![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2593211.png)